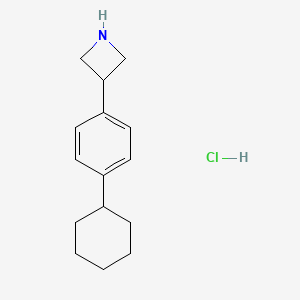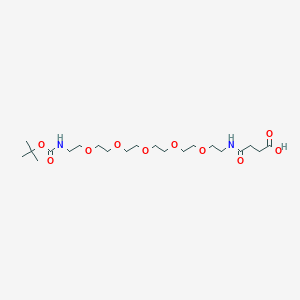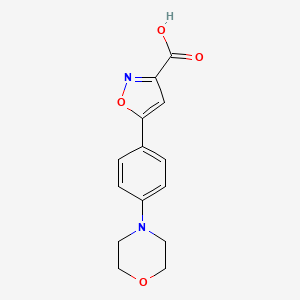![molecular formula C15H20BrN5O5 B13712137 6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol](/img/structure/B13712137.png)
6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol is a complex organic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of a triazole ring fused with a pyrazine ring, along with a bromine atom and bis(tert-butoxycarbonyl)amino groups. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during subsequent steps.
Cyclization to Form Pyrazine Ring: The final step involves the cyclization of the intermediate compounds to form the pyrazine ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions to yield the free amino groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of Boc groups.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include substituted triazolopyrazines, deprotected amino derivatives, and various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe for investigating biochemical pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine: Lacks the bis(Boc)amino groups, making it less versatile for further functionalization.
6-Amino-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol: Contains free amino groups instead of Boc-protected ones, leading to different reactivity.
6-[Bis(Boc)amino]-[1,2,4]triazolo[1,5-a]pyrazin-8-ol: Lacks the bromine atom, affecting its substitution reactions.
Uniqueness
6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol is unique due to the presence of both Boc-protected amino groups and a bromine atom, which allows for diverse chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C15H20BrN5O5 |
|---|---|
Poids moléculaire |
430.25 g/mol |
Nom IUPAC |
tert-butyl N-(5-bromo-8-oxo-7H-[1,2,4]triazolo[1,5-a]pyrazin-6-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C15H20BrN5O5/c1-14(2,3)25-12(23)20(13(24)26-15(4,5)6)9-8(16)21-10(11(22)19-9)17-7-18-21/h7H,1-6H3,(H,19,22) |
Clé InChI |
LYTIIQBSYWFHSA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1=C(N2C(=NC=N2)C(=O)N1)Br)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol](/img/structure/B13712055.png)

![(2R,14R,15R)-14-ethynyl-15-methyl-5-oxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl acetate](/img/structure/B13712072.png)
![2-(4-[(Hydroxyimino)methyl]-2-methoxyphenoxy)-n-mesitylacetamide](/img/structure/B13712078.png)

![5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidin-2-amine](/img/structure/B13712085.png)

![cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine](/img/structure/B13712091.png)


![3-[3-(Dimethylamino)propylamino]-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13712118.png)

![anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate](/img/structure/B13712139.png)

